molecular formula C14H20BrNO3S B3268258 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine CAS No. 477305-67-2

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine

Cat. No.: B3268258
CAS No.: 477305-67-2
M. Wt: 362.28 g/mol
InChI Key: GZPVKCWDVYHGNH-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is a sulfonamide derivative characterized by a piperidine ring substituted with an ethyl group at the 2-position and a sulfonyl group attached to a 5-bromo-2-methoxyphenyl moiety. This compound belongs to a class of molecules where the sulfonamide group serves as a key pharmacophore, often influencing biological activity through hydrogen bonding or interactions with enzymatic targets. Its molecular formula is deduced as C₁₄H₁₈BrNO₃S, with a molecular weight of approximately 360.27 g/mol (calculated based on analogous structures in , and 13).

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c1-3-12-6-4-5-9-16(12)20(17,18)14-10-11(15)7-8-13(14)19-2/h7-8,10,12H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPVKCWDVYHGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to form 5-bromo-2-methoxybenzenesulfonyl chloride . The final step involves the reaction of this intermediate with 2-ethylpiperidine under suitable conditions to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Coupling Reactions: Complex organic molecules with extended carbon chains.

Scientific Research Applications

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Heterocycle Key Features
Target Compound C₁₄H₁₈BrNO₃S 360.27 5-Bromo, 2-methoxy 2-Ethylpiperidine Ethyl group enhances lipophilicity
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine C₁₄H₂₀BrNO₃S 362.28 5-Bromo, 2-ethoxy, 4-methyl Piperidine Ethoxy and methyl substituents
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine C₁₀H₁₀BrF₃NO₃S 352.16 5-Bromo, 2-trifluoromethoxy Pyrrolidine Trifluoromethoxy increases electronegativity
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]aziridine C₉H₁₀BrNO₃S 292.15 5-Bromo, 2-methoxy Aziridine Compact aziridine ring
Sch225336 (Bis-sulfone CB2 agonist) Complex - Bis-sulfone, methoxy - High receptor selectivity

Key Observations :

  • Heterocycle Variations : Replacing piperidine with pyrrolidine (5-membered) or aziridine (3-membered) reduces ring size, altering conformational flexibility and basicity. Piperidine derivatives generally exhibit better metabolic stability due to reduced ring strain.
  • The trifluoromethoxy group in the pyrrolidine derivative () enhances electronegativity, which may improve target binding but reduce solubility.
  • Sulfonamide Pharmacophore : All compounds share the sulfonyl group, a critical feature for hydrogen bonding in biological systems. The bis-sulfone Sch225336 () demonstrates how multiple sulfonyl groups can refine receptor selectivity.

Key Findings :

  • Substituent Size and Activity: In indole sulfonamides (), smaller substituents like methylsulfonyl and aminosulfonyl showed cytotoxic activity comparable to doxorubicin (IC₅₀ ~1 μM). This suggests that the ethyl group on the target compound’s piperidine may reduce activity if steric hindrance occurs.
  • Receptor Targeting : Sch225336’s bis-sulfone structure () highlights the importance of sulfonyl placement for receptor specificity, a design principle applicable to optimizing the target compound.

Biological Activity

Overview

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine is a compound with the molecular formula C14H20BrNO3S. It features a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which connects to an ethylpiperidine moiety. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

The compound's structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Oxidation and Reduction Reactions : The sulfonyl group can undergo redox reactions.
  • Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, particularly proteins and enzymes. The sulfonyl group is particularly noteworthy for its ability to form strong interactions with these biomolecules, potentially inhibiting their activity. The presence of the bromine atom and methoxy group also influences the compound’s binding affinity and specificity towards its targets.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of sulfonamide compounds have shown significant inhibition of tumor growth in vitro.
  • Neuropharmacological Effects : Similar piperidine derivatives have been investigated for their activity as serotonin receptor agonists, which may imply that this compound could exhibit psychoactive properties or influence mood disorders by modulating serotonin pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against cancer cell lines
NeuropharmacologicalPotential agonist activity at serotonin receptors
Enzyme InhibitionInhibition of specific enzymes (e.g., carbonic anhydrase)

Case Studies

  • Antitumor Activity Study :
    • A study investigated the cytotoxic effects of various sulfonamide derivatives, including those structurally similar to this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Neuropharmacological Investigation :
    • A related compound was evaluated for its agonist activity at serotonin receptors (5-HT2AR). Results showed that modifications in the substituents on the phenyl ring significantly altered receptor binding affinity and efficacy, suggesting that similar modifications on this compound could yield potent neuroactive agents.
  • Enzyme Inhibition Study :
    • Research focused on hydrazonobenzenesulfonamides demonstrated their inhibitory effects on human carbonic anhydrase. This suggests that this compound may also exhibit similar enzyme inhibition properties due to its sulfonamide structure.

Q & A

Q. What strategies can mitigate challenges in scaling up the synthesis of this compound?

  • Optimize stoichiometry (e.g., sulfonyl chloride:piperidine ratio) to minimize byproducts. Switch to flow chemistry for improved heat/mass transfer. Use greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Methodological Notes

  • Crystallography : SHELX programs are preferred for small-molecule refinement due to robustness with twinned or high-resolution data .
  • Biological assays : Include positive/negative controls (e.g., known sulfonamide inhibitors) to contextualize activity data .
  • Safety : Prioritize in vitro genotoxicity assays (Ames test) if in vivo studies are planned, given limited ecotoxicological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine
Reactant of Route 2
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1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine

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